5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is a key intermediate in the synthesis of angiotensin II receptor antagonists, specifically those belonging to the "sartan" family of drugs. These drugs are widely used in the treatment of hypertension. This compound serves as a crucial building block for constructing the biphenyl-tetrazole moiety, a pharmacophore essential for the biological activity of sartan drugs. [, , , , , ]
Route 1:
a. Starting with 4'-methyl-2-cyano-biphenyl, a three-step synthesis is employed [, ].b. The first step involves reacting 4'-methyl-2-cyano-biphenyl with azide ions in the presence of ammonium chloride as a catalyst under high pressure in an autoclave. This reaction yields the corresponding tetrazole compound. [, ]c. The tetrazole compound is then protected with a trityl (triphenylmethyl) group using trityl chloride. [, ]d. Finally, the protected tetrazole derivative undergoes bromination using N-bromosuccinimide (NBS) in cyclohexane, with 2,2′-azo-isobutyronitrile (AIBN) serving as a radical initiator. [, ]
Route 2:
a. An alternative approach utilizes commercially available 5-(4′-methyl-1,1′-biphenyl-2-yl)-1H-tetrazole as the starting material. []b. This compound is first protected with a trityl group using standard procedures. []c. Subsequently, bromination is carried out using N-bromosuccinimide, typically in the presence of a radical initiator like benzoyl peroxide. []
Related Compounds
Olmesartan medoxomil
Compound Description: Olmesartan medoxomil is an angiotensin II receptor blocker used to treat hypertension [, ]. It is a prodrug that is converted to its active metabolite, olmesartan, in the body. Olmesartan blocks the action of angiotensin II, a hormone that causes blood vessels to narrow, thereby lowering blood pressure.
Relevance: 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole serves as a crucial starting material in the synthesis of olmesartan medoxomil [, ]. The compound undergoes a series of reactions, including condensation, hydrolysis, esterification, and deprotection, to yield the final drug molecule.
Compound Description: This compound is a key intermediate in the synthesis of olmesartan medoxomil []. It is formed through a one-pot method involving the condensation, hydrolysis, and acidification of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole and an imidazole monoester.
Relevance: This compound represents a structurally advanced intermediate on the synthetic pathway to olmesartan medoxomil from 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole []. The structure incorporates the biphenyltetrazole moiety from 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole and adds the imidazole carboxylic acid portion of the target olmesartan medoxomil.
Compound Description: These two regioisomeric compounds are identified as principal process-related impurities arising during the synthesis of olmesartan medoxomil []. Notably, the N-2 isomer of olmesartan dimedoxomil represents a novel impurity.
Relevance: These impurities share a close structural resemblance to both olmesartan medoxomil and, consequently, 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole []. Their presence underscores the challenges in achieving high purity during olmesartan medoxomil synthesis using 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole as a starting material.
Compound Description: This compound is a key intermediate in the synthesis of olmesartan medoxomil []. It is generated by N-alkylating a precursor with 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, introducing the biphenyltetrazole moiety into the structure.
Relevance: This intermediate represents a crucial step in the multi-step synthesis of olmesartan medoxomil from 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole []. Its structure incorporates the intact biphenyltetrazole unit from 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, highlighting the direct structural relationship between them.
N-tritylolmesartan medoxomil
Compound Description: This compound represents a late-stage intermediate in the synthesis of olmesartan medoxomil []. It retains the trityl protecting group on the tetrazole ring, which is later removed to yield the final API.
Relevance: This compound shares a direct structural lineage with 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, as it carries the biphenyltetrazole unit with the trityl protecting group intact []. It serves as the penultimate intermediate before deprotection to yield the final olmesartan medoxomil, demonstrating its close structural relationship to both the starting material and the final drug molecule.
Compound Description: This compound is a protected tetrazole derivative that serves as a versatile intermediate in the synthesis of various sartans, including olmesartan medoxomil [].
Relevance: This compound is structurally analogous to 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, sharing the core biphenyltetrazole unit with a trityl protecting group on the tetrazole ring []. The primary difference lies in the substituent on the biphenyl ring, showcasing a common structural motif in sartan intermediates.
Candesartan
Compound Description: Candesartan is an angiotensin II receptor blocker used to treat hypertension and heart failure []. It works similarly to olmesartan by blocking the action of angiotensin II.
Relevance: Candesartan and 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole are grouped in the same chemical class: sartans []. They both feature a biphenyltetrazole moiety, a key pharmacophore responsible for their angiotensin II receptor blocking activity.
Losartan
Compound Description: Losartan is another member of the sartan family of drugs used to treat hypertension [, ]. It is also an angiotensin II receptor blocker.
Relevance: Losartan and 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole belong to the same class of angiotensin II receptor antagonists, the sartans [, ]. The shared biphenyltetrazole moiety in their structures highlights their common mechanism of action and therapeutic application.
Irbesartan
Compound Description: Irbesartan, another angiotensin II receptor blocker, is prescribed for hypertension [, , , ]. It operates similarly to olmesartan and losartan by inhibiting the effects of angiotensin II.
Relevance: Irbesartan shares a core structural motif with 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, the biphenyltetrazole unit, which is characteristic of sartan-class drugs [, , , ]. This shared feature classifies them both as sartans, indicating a similar mechanism of action in treating hypertension.
Valsartan
Compound Description: Valsartan is an antihypertensive medication belonging to the sartan drug class [, , , , ]. It functions by blocking the action of angiotensin II, akin to the other sartans mentioned.
Relevance: Valsartan exhibits structural similarities to 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, both containing the characteristic biphenyltetrazole unit found in sartan-class drugs [, , , , ]. This shared structural feature categorizes them under the same drug class, suggesting a similar mechanism for lowering blood pressure.
4'-Methyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl
Compound Description: This compound is a protected tetrazole derivative used as a precursor in the synthesis of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole [, ].
Relevance: 4'-Methyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl is the immediate precursor to 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole in the synthetic route [, ]. The only structural difference lies in the bromomethyl group on the biphenyl ring, highlighting their close synthetic and structural relationship.
Compound Description: This compound serves as a key building block in the synthesis of various sartan drugs, thanks to its reactive bromomethyl group, enabling further functionalization [, ].
Relevance: This compound is structurally identical to the target compound, 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole [, ].
Compound Description: This compound represents the potassium salt form of losartan, a widely prescribed angiotensin II receptor blocker used in the treatment of hypertension [, , ].
Relevance: This compound shares the core biphenyltetrazole structure with 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, highlighting its belonging to the sartan class of antihypertensive drugs [, , ].
Azilsartan
Compound Description: Azilsartan belongs to the sartan class of drugs and is utilized as an antihypertensive agent [, ]. It acts by antagonizing the angiotensin II receptor, similar to other sartans.
Relevance: Although structurally distinct from 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, azilsartan belongs to the same pharmacological class—sartans [, ]. This categorization is based on their shared ability to block angiotensin II receptors and exert antihypertensive effects.
5-[4'-Methyl-1,1'-biphenyl-2-yl]-1H-tetrazole
Compound Description: This compound is a biphenyltetrazole derivative that serves as an intermediate in the synthesis of sartans []. It can be further functionalized to introduce various substituents on the biphenyl ring, leading to diverse sartan analogs.
Relevance: This compound shares the core biphenyltetrazole moiety with 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, emphasizing their structural similarity []. It represents a simplified analog of the target compound, lacking the bromomethyl and trityl groups, but highlighting the essential pharmacophore for angiotensin II receptor antagonism.
Compound Description: This compound represents a core structural scaffold found in various angiotensin II receptor antagonists, including some sartans [].
Relevance: This compound and 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole share the fundamental biphenyltetrazole moiety, underlining their relevance in the field of angiotensin II receptor antagonists [].
Compound Description: These novel compounds were designed as potential dual-acting agents targeting both angiotensin II receptors and calcium channels [].
Relevance: These compounds incorporate the biphenyltetrazole pharmacophore found in sartans, including 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, emphasizing their potential for angiotensin II receptor antagonism [].
5-(Biphenyl-4-ylmethyl)pyrazoles
Compound Description: This series of compounds represents a class of potent and selective AT1 receptor antagonists []. They were developed as an alternative to sartans while retaining the ability to block angiotensin II activity.
Relevance: While not directly derived from 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, these compounds demonstrate the significance of the biphenyl moiety in designing angiotensin II receptor antagonists [].
2-(tetrazol-5-yl)-1,1'-biphenyl derivative
Compound Description: This general class of compounds encompasses a broad range of substituted biphenyltetrazoles, including various intermediates used in the synthesis of sartan drugs [].
Relevance: 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole falls under this broad category of 2-(tetrazol-5-yl)-1,1'-biphenyl derivatives [], highlighting the importance of this structural motif in medicinal chemistry, particularly for developing antihypertensive agents.
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity [].
Relevance: These compounds share the biphenyltetrazole unit with 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, demonstrating the versatility of this scaffold in medicinal chemistry beyond its application in sartans [].
Compound Description: This series of compounds represents a group of biphenyltetrazole derivatives designed and synthesized for pharmacological evaluation [].
Relevance: These compounds are structurally analogous to 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, emphasizing the consistent exploration of substituted biphenyltetrazoles in medicinal chemistry [].
Compound Description: This compound is a potent and orally efficacious inhibitor of S-nitrosoglutathione reductase (GSNOR) investigated as a potential treatment for COPD [].
Relevance: While targeting a different therapeutic area, this compound shares the core biphenyltetrazole structure with 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, showcasing the versatility of this scaffold in medicinal chemistry [].
Overview
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is a complex organic compound with significant applications in pharmaceuticals and chemical synthesis. It is primarily known as an intermediate in the production of various angiotensin II receptor antagonists, including Losartan and Valsartan. This compound is characterized by its unique molecular structure which includes a tetrazole ring and a triphenylmethyl group, contributing to its reactivity and functionality in various chemical reactions.
Source
The compound has been referenced in multiple scientific and patent documents, highlighting its importance in medicinal chemistry. It is cataloged under the CAS number 124750-51-2 and has been studied for its properties and applications in drug development.
Classification
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole falls under the category of tetrazoles, which are five-membered aromatic heterocycles containing four nitrogen atoms. It is classified as an organic compound due to its carbon-based structure and is also recognized as a pharmaceutical intermediate due to its role in drug synthesis.
Synthesis Analysis
Methods
The synthesis of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole involves several key steps:
Hydroxymethylation: The initial step typically involves the introduction of a hydroxymethyl group into the biphenyl structure.
Cyclization: This step forms the tetrazole ring through cyclization reactions involving azides.
Protection: The triphenylmethyl group is introduced to protect certain functional groups during subsequent reactions.
Substitution Reactions: Various substitution reactions are performed to introduce the bromomethyl group at the appropriate position on the biphenyl moiety.
Technical details reveal that reagents such as sodium azide and bromomethyl compounds are often used, requiring careful handling due to their toxicity and potential explosiveness .
Molecular Structure Analysis
Structure
The molecular formula of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is C33H25BrN4. Its structure features:
A tetrazole ring (a five-membered ring with four nitrogen atoms).
A triphenylmethyl group, which contributes to its stability and reactivity.
A bromomethyl substituent on the biphenyl moiety, which enhances its reactivity in further chemical transformations.
Data
Key structural data include:
Molecular Weight: 557.48 g/mol
Melting Point: 152-155 °C
Boiling Point: 61 °C at 12 mmHg
Density: Approximately 1.28 g/cm³
Solubility: Sparingly soluble in chloroform and methanol .
Chemical Reactions Analysis
Reactions
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole participates in various chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing derivatives.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with alkenes or alkynes.
Reductive Reactions: The compound can be reduced under specific conditions to yield other functional groups.
These reactions are crucial for developing new pharmaceutical agents or modifying existing ones .
Mechanism of Action
The mechanism of action of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole primarily relates to its role as an intermediate in drug synthesis. In biological systems, compounds derived from this tetrazole can act as angiotensin II receptor antagonists, blocking the action of angiotensin II, a peptide hormone that causes blood vessels to constrict.
This action results in decreased blood pressure and is beneficial in treating conditions such as hypertension and heart failure .
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole include:
Appearance: Off-white solid
Stability: Moisture sensitive; should be stored under inert atmosphere conditions at temperatures between 2 °C and 8 °C .
Chemical Properties
Chemical properties include:
pKa Value: Approximately 0.29, indicating its acidic nature.
Reactivity: Sensitive to moisture and light; requires careful handling to maintain stability .
Applications
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole has significant applications:
Pharmaceutical Intermediate: It is crucial for synthesizing drugs like Losartan and Valsartan, which are used to manage hypertension.
Fluorescent Probe: The compound serves as a fluorescent probe for detecting DNA damage.
Photosensitizer: It is utilized in photodynamic therapy for treating certain cancers.
Catalyst: Acts as a catalyst in polymer synthesis processes.
These applications highlight its versatility in both medicinal chemistry and materials science .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.